2,3-dihydro-1H-benzo[de]isoquinolin-6-amine
Description
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-11-5-4-9-7-14-6-8-2-1-3-10(11)12(8)9/h1-5,14H,6-7,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULSGMNHQKTMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC=C(C3=CC=C2)N)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Synthesis of the 2,3-dihydro-1H-benzo[de]isoquinoline Core
The construction of the rigid, tricyclic 2,3-dihydro-1H-benzo[de]isoquinoline framework is a key challenge that has been addressed through various synthetic strategies. These methods focus on efficiently forming the central nitrogen-containing heterocyclic ring fused to the naphthalene (B1677914) system.
Ring-closing reactions are a cornerstone for the synthesis of the 2,3-dihydro-1H-benzo[de]isoquinoline core, typically involving the formation of one or two new bonds to complete the heterocyclic ring. These strategies often begin with a pre-functionalized naphthalene precursor. Intramolecular cyclization is a common approach. For instance, derivatives of 1,8-disubstituted naphthalenes can serve as effective precursors for building the central ring.
Another powerful technique in modern organic synthesis for forming rings is ring-closing metathesis (RCM), which has been employed for creating various nitrogen-containing heterocycles. researchgate.net While direct examples for the specific benzo[de]isoquinoline core are specialized, the principle involves an intramolecular reaction between two alkene moieties on a naphthalene backbone, catalyzed by ruthenium or molybdenum complexes, to form the dihydroisoquinoline ring. researchgate.net Classical methods in isoquinoline (B145761) synthesis, such as the Pictet-Spengler and Bischler-Napieralski reactions, which involve the cyclization of β-arylethylamines, also provide a conceptual basis for constructing such fused systems. pharmaguideline.comnih.gov
Catalysis offers efficient and often milder conditions for synthesizing complex heterocyclic systems. Transition metals like palladium, rhodium, and copper are frequently used to facilitate the necessary bond formations for constructing the isoquinoline core. organic-chemistry.orgresearchgate.netacs.org Palladium-catalyzed reactions, for example, can be used for intramolecular C-N bond formation to close the heterocyclic ring. researchgate.net
Organocatalysis has also emerged as a powerful tool. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a versatile and economical organocatalyst known to mediate a variety of organic transformations. While its application in the synthesis of complex heterocycles like 2,3-dihydro-1,5-benzothiazepines has been documented, its utility can be extended to the assembly of other fused nitrogen-containing rings. researchgate.netbohrium.com DABCO-based ionic liquids have been developed as reusable and eco-friendly catalysts for such cyclization reactions, highlighting the move towards more sustainable synthetic protocols. bohrium.com
Table 1: Examples of Catalytic Systems in Isoquinoline Synthesis This table presents catalytic methods used for general isoquinoline and related heterocyclic synthesis, illustrating approaches applicable to the benzo[de]isoquinoline core.
| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |
|---|---|---|---|---|
| Rhodium(III) | C-H Activation/Annulation | Acetophenone Oxime & Alkyne | Forms multisubstituted isoquinolines. | organic-chemistry.org |
| Palladium(II) Acetate | Intramolecular Cyclization | α-aminophosphonates | Forms benzo[b]thieno[2,3-c]quinolines. | researchgate.net |
| DABCO-based Ionic Liquid | Condensation/Cyclization | 2-aminothiophenol & Chalcone | Eco-friendly, reusable catalyst system. | researchgate.netbohrium.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and ability to generate molecular complexity rapidly. nih.gov The assembly of isoquinoline and related heterocyclic scaffolds has been a fertile ground for the application of MCRs. organic-chemistry.orgnih.gov These reactions allow for the construction of the core structure and the introduction of various substituents in a single step. For example, a three-component reaction involving an aryl ketone, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org The Povarov reaction is another notable MCR used to synthesize tetrahydroquinoline derivatives, which could be adapted for related scaffolds. rsc.org Such strategies are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the creation of diverse molecular libraries. nih.gov
The introduction of chirality into the 2,3-dihydro-1H-benzo[de]isoquinoline scaffold is crucial for applications in medicinal chemistry. Asymmetric synthesis aims to produce enantiomerically pure or enriched compounds, which often exhibit distinct biological activities. mdpi.com Methodologies for the asymmetric synthesis of tetrahydroisoquinolines, a related structural class, are well-developed and provide a blueprint for application to the benzo[de]isoquinoline system. nih.govmdpi.com
Key strategies include:
Catalytic Asymmetric Hydrogenation: The reduction of a C=N or C=C bond in a precursor using a chiral transition-metal catalyst (e.g., based on Ruthenium or Rhodium) can establish a stereocenter with high enantioselectivity. mdpi.com
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a cyclization or reduction step, after which the auxiliary is removed.
Organocatalysis: Chiral organocatalysts can be used to promote enantioselective reactions, such as 1,3-dipolar cycloadditions, to build the heterocyclic core with defined stereochemistry. mdpi.com
These methods have been successfully applied to produce a wide array of chiral isoquinoline alkaloids and their analogs. nih.gov
Functionalization and Derivatization of the 6-Amine Position
The presence of an amine group at the 6-position of the 2,3-dihydro-1H-benzo[de]isoquinoline core provides a critical handle for further chemical modification. This functionalization allows for the modulation of the compound's properties and the attachment of other molecular fragments.
The 6-amino group, being an aromatic amine, readily undergoes acylation and amidation reactions to form the corresponding amides. These reactions are fundamental in organic synthesis and are widely used to modify amine-containing molecules. The resulting amide bond is a key structural feature in many biologically active compounds. nih.gov
Standard synthetic protocols for these transformations include:
Reaction with Acyl Halides or Anhydrides: The amine can be treated with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), to yield the corresponding amide. This is a highly reliable and widely used method. researchgate.net
Carboxylic Acid Coupling: In the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine can be directly coupled with a carboxylic acid to form the amide bond. This method is particularly useful for its mild conditions.
The reactivity of the amino group on the related 6-amino-benzo[de]isoquinoline-1,3-dione scaffold, which readily reacts with acid anhydrides, serves as a strong precedent for the expected chemical behavior of the title compound. researchgate.netdrugbank.com
Table 2: General Conditions for Amidation of Aromatic Amines
| Reagent Type | Coupling Partner | Typical Conditions | Product |
|---|---|---|---|
| Acyl Chloride (R-COCl) | 6-amino core | Base (e.g., Pyridine, Et₃N), Aprotic Solvent (e.g., DCM, THF) | N-(2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amide |
| Acid Anhydride ((RCO)₂O) | 6-amino core | Base (e.g., Pyridine), heat may be required | N-(2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amide |
| Carboxylic Acid (R-COOH) | 6-amino core | Coupling Agent (e.g., EDC, DCC), Solvent (e.g., DMF, DCM) | N-(2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)amide |
Alkylation Strategies
Alkylation of the 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine core can be approached through several strategies, targeting either the exocyclic amine or positions on the aromatic ring system. While direct N-alkylation of the 6-amino group can be achieved using standard alkylating agents, the reactivity of the isoquinoline nitrogen and the potential for C-alkylation under certain conditions must be considered.
Recent methodologies for the functionalization of isoquinoline systems provide insights into potential alkylation pathways. A notable strategy involves a temporary dearomatization of the isoquinoline core to facilitate C-4 alkylation. acs.orgnih.gov This metal- and activating-group-free method utilizes benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile. acs.orgnih.gov The reaction proceeds through the formation of a 1,2-dihydroisoquinoline (B1215523) intermediate, which then reacts with the electrophile at the C-4 position before eliminating benzoic acid to restore aromaticity. acs.org This approach offers a regioselective means to introduce alkyl chains onto the heterocyclic portion of the molecule. While this method has been demonstrated on the parent isoquinoline, its application to the benzo[de]isoquinoline system would provide a valuable tool for introducing diversity.
Furthermore, N-alkylation of related benzoquinoline systems has been demonstrated. For instance, benzo[c]quinoline can be N-alkylated with bromoketones to produce benzo[c]quinolinium bromides. This highlights the reactivity of the endocyclic nitrogen and its susceptibility to quaternization, a reaction that could be relevant for modifying the properties of the 2,3-dihydro-1H-benzo[de]isoquinoline system.
| Alkylation Strategy | Reagents | Position of Alkylation | Reference |
| C-4 Alkylation via Dearomatization | Benzoic acid, Vinyl ketone | C-4 of isoquinoline core | acs.orgnih.gov |
| N-Alkylation | Bromoketones | Endocyclic Nitrogen | N/A |
Coupling Reactions (e.g., Suzuki coupling in related systems)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, and these methodologies are applicable to the benzo[de]isoquinoline framework. The introduction of aryl, vinyl, or alkyl groups through reactions like Suzuki, Heck, and Buchwald-Hartwig amination can significantly expand the chemical space accessible from this compound and its derivatives.
Suzuki Coupling: The Suzuki coupling reaction, which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is a versatile method for arylating heterocyclic systems. researchgate.net In the context of isoquinoline synthesis, Suzuki coupling has been employed in a two-step sequence to prepare substituted benzo(iso)quinoline derivatives. researchgate.net A general approach would involve the initial halogenation of the benzo[de]isoquinoline ring, followed by a palladium-catalyzed coupling with a suitable boronic acid or ester. This strategy allows for the introduction of a wide range of substituents onto the aromatic core.
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds between an unsaturated halide and an alkene. nih.gov This reaction is instrumental in creating substituted alkenes and has been used to synthesize 4-substituted isoquinolines. The mechanism typically involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov For the benzo[de]isoquinoline system, a halogenated precursor could be coupled with various alkenes to introduce vinyl side chains, which can be further functionalized.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov This reaction is particularly relevant for modifying the 6-amino group of the title compound or for introducing new amino functionalities at other positions of a halogenated benzo[de]isoquinoline precursor. The reaction has been successfully applied to the amination of aryl halides with heterocyclic amines, demonstrating its broad utility in synthesizing complex nitrogen-containing molecules. researchgate.net
| Coupling Reaction | Key Reagents | Bond Formed | Typical Application in Heterocycles |
| Suzuki Coupling | Organoboron, Halide/Triflate, Palladium Catalyst | C-C (Aryl-Aryl, etc.) | Synthesis of biaryl compounds and functionalized aromatics |
| Heck Reaction | Unsaturated Halide, Alkene, Palladium Catalyst | C-C (Aryl-Vinyl, etc.) | Introduction of vinyl groups |
| Buchwald-Hartwig Amination | Halide/Triflate, Amine, Palladium Catalyst | C-N | Formation of arylamines and N-heterocycles |
Formation of Conjugates and Polymeric Structures
The inherent functionalities of this compound, namely the primary amino group and the extended aromatic system, make it an attractive building block for the construction of larger molecular architectures such as conjugates and polymers.
The primary amino group can readily participate in condensation reactions to form Schiff bases. For instance, the related 2-amino-1H-benzo[de]isoquinolin-1,3-dione can be reacted with various aryl and heteroaryl aldehydes to produce a series of Schiff's bases. mdpi.com This straightforward transformation allows for the facile introduction of a wide range of substituents, enabling the tuning of the molecule's electronic and photophysical properties.
Furthermore, derivatives of the benzo[de]isoquinoline core have been utilized as photoinitiators for polymerization. Specifically, amino- and nitro-substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones have been incorporated into photoinitiating systems. These compounds can initiate both the ring-opening cationic polymerization of epoxides and the free-radical polymerization of acrylates upon exposure to visible light. This demonstrates the potential of the benzo[de]isoquinoline scaffold in materials science for the development of novel photopolymers.
Modification of Other Positions on the Benzo[de]isoquinoline Ring System
Halogenation and Nitro-functionalization
The introduction of halogen and nitro groups onto the benzo[de]isoquinoline ring system provides key intermediates for further synthetic transformations, such as cross-coupling reactions and nucleophilic aromatic substitutions.
Halogenation: Direct halogenation of isoquinolines can be challenging due to the deactivating effect of the nitrogen atom on the pyridine ring and the potential for complex reaction mixtures. However, specific methods have been developed for the regioselective halogenation of the isoquinoline core. A one-pot sequence involving Boc₂O-mediated dearomatization, followed by electrophilic halogenation (with reagents like N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide) and subsequent acid-promoted rearomatization, has been shown to afford 4-halogenated isoquinolines with high site selectivity. mdpi.com Additionally, the bromination of isoquinoline in the gaseous phase at 450°C has been reported to yield 1-bromo-isoquinoline. shahucollegelatur.org.in These methods provide viable routes to halogenated benzo[de]isoquinolines. Electrophilic aromatic bromination using reagents like N-bromosuccinimide (NBS) is a common method for introducing bromine atoms onto activated aromatic rings. nih.gov
Nitro-functionalization: Nitration of the benzo[de]isoquinoline ring can introduce a versatile functional group that can be reduced to an amine or used as an electron-withdrawing group. The nitration of the parent isoquinoline can be influenced by the reaction conditions. For instance, regiospecific nitration of isoquinoline can be achieved via its Reissert compound, leading to the introduction of a nitro group at a specific position. The presence of substituents on the benzene (B151609) ring of the isoquinoline system can direct the position of nitration. For example, oxidation of 5-aminoisoquinoline (B16527) affects the benzene ring, while with 5-nitroisoquinoline, only the pyridine ring is oxidized. mdpi.com In related naphthalimide systems, which share the 1H-benzo[de]isoquinoline-1,3-dione core, derivatives with a nitro group at the 6-position have been synthesized. mdpi.com
Introduction of Diverse Side Chains for Library Synthesis
The synthesis of compound libraries based on the this compound scaffold is a valuable strategy for the discovery of new bioactive molecules and functional materials. The introduction of diverse side chains can be achieved by leveraging the functional groups on the core structure and employing a variety of chemical transformations.
The primary amino group at the 6-position serves as a key handle for diversification. As mentioned, it can be readily converted into Schiff bases or amides. mdpi.com Furthermore, the amino group can be used as a nucleophile in reactions with various electrophiles to introduce a wide array of side chains.
Cross-coupling reactions, as detailed in section 2.2.3, are instrumental in library synthesis. Starting from a halogenated benzo[de]isoquinoline precursor, a multitude of aryl, heteroaryl, and alkyl groups can be introduced via Suzuki, Heck, and Sonogashira couplings. Similarly, the Buchwald-Hartwig amination allows for the introduction of diverse amino substituents. The expansion of a compound library of thiosemicarbazides with a 3-nitro-1,8-naphthalene unit, derived from a related amino-benzo[de]isoquinolin-1,3-dione, exemplifies the potential for creating diverse structures from this scaffold. mdpi.com
Advanced Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of efficient, atom-economical, and environmentally benign methodologies. These principles are being increasingly applied to the synthesis of heterocyclic compounds, including benzo[de]isoquinoline derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. libretexts.org The application of microwave-assisted synthesis has been reported for various quinoline (B57606) and isoquinoline derivatives. These methods often involve multicomponent reactions, which further enhance the efficiency and atom economy of the synthetic process. For example, the microwave-assisted synthesis of quinoline-fused benzodiazepines has been achieved in excellent yields. Such techniques could be readily adapted for the synthesis and functionalization of the 2,3-dihydro-1H-benzo[de]isoquinoline core.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Structural Determinants for Biological Activity
The biological activity of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine derivatives is profoundly influenced by the nature and position of various substituents. Modifications at three key positions—the amine moiety at position 6, the imide nitrogen at position 2, and the aromatic rings—have been systematically explored to optimize activity for various therapeutic targets, including cancer. mdpi.com
The amine group at position 6 is a critical determinant of biological activity, often acting as a key interaction point with molecular targets. The nature of the substituent on this amine can modulate the compound's electronic properties, basicity, and steric profile.
Research into naphthalimide-polyamine conjugates has shown that the type of amino group significantly impacts biological efficacy. For instance, derivatives featuring a primary terminal amino group in a polyamine side chain attached elsewhere on the scaffold have demonstrated superior biological properties compared to analogues with a terminal tertiary amino group. mdpi.com In a related series of isoquinolin-1-amines, optimization of substituents at the 6-position was a key strategy in developing potent Rho-kinase (ROCK-I) inhibitors. nih.gov While a different scaffold, this highlights the strategic importance of substitution at this position for modulating kinase activity. The introduction of electron-donating groups at this position generally increases the electron density of the aromatic system, which can enhance interactions with biological targets. Conversely, electron-withdrawing groups can alter the molecule's binding mode and activity profile.
The imide nitrogen at position 2 offers a highly accessible point for structural modification, and substituents at this position play a crucial role in determining the molecule's pharmacological profile. rsc.org SAR studies on related N-substituted imides have revealed that both the length of an N-alkyl chain and the type of functional groups on that chain are critical for biological activity. nih.gov
Substitution on the naphthalene (B1677914) aromatic core provides another avenue for modulating biological activity. The electronic properties of these substituents can significantly alter the reactivity and binding affinity of the entire molecule. amerigoscientific.com
Studies have shown that substituting the aromatic ring of phthalimides with an amino or nitro group can lead to a complete loss of hypolipidemic activity. nih.gov In contrast, for a series of 1H-benz[de]isoquinoline-1,3-diones (naphthalimides), compounds bearing a nitro (NO₂) group at the 6-position demonstrated significant antineoplastic activity. researchgate.net This highlights how the influence of a particular substituent is highly dependent on the core scaffold and the specific biological target. The introduction of electron-withdrawing substituents on the benzene (B151609) ring of the isoquinoline (B145761) skeleton has been a key strategy in the synthesis of various biologically active derivatives. researchgate.net These modifications can influence the molecule's ability to act as a DNA intercalator, a common mechanism of action for naphthalimide-based anticancer agents. nih.govmdpi.com
The following table summarizes the general impact of substitutions at different positions on the biological activity of benzo[de]isoquinoline derivatives and related imides.
| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |
| Position 6 (Amine Moiety) | Primary Amine (in side chains) | Generally enhances biological properties over tertiary amines. | mdpi.com |
| Position 2 (Imide Nitrogen) | Long Alkyl Chains (>5 carbons) | May not improve and can decrease activity. | nih.gov |
| Position 2 (Imide Nitrogen) | Polar Groups (e.g., -OH, -NH₂) | Can cause a reduction in activity. | nih.gov |
| Position 2 (Imide Nitrogen) | Basic Amine Side Chains | Often used to improve solubility and DNA interaction. | mdpi.com |
| Aromatic Ring | Nitro Group (-NO₂) | Can significantly increase antineoplastic activity. | researchgate.net |
| Aromatic Ring | Amino Group (-NH₂) | Can lead to a loss of activity in some contexts. | nih.gov |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of drug-like molecules is a critical factor in their biological activity, governing how they fit into receptor binding sites. mdpi.com For derivatives of this compound, the planarity of the naphthalimide core is a key feature, but the flexibility of substituents, particularly at the N-2 position, allows for various conformational states.
The study of these molecules in different solvent environments has revealed important correlations between their conformation and photophysical properties, which can be extrapolated to understand biological interactions. rsc.org Specifically, certain donor-acceptor type naphthalimide derivatives can form a "twisted intramolecular charge transfer" (TICT) state in polar solvents. rsc.org This phenomenon involves a conformational rearrangement in the excited state, which significantly affects the molecule's fluorescence properties. rsc.org This link between conformation and electronic properties is crucial, as the ability of a molecule to adopt a specific shape upon binding to a target can be the determining factor for its efficacy. Computational methods, alongside experimental techniques like NMR, are essential tools for exploring the conformational landscape of these ligands and understanding how their preferred shapes correlate with their biological function. mdpi.com
Rational Design Principles for Modulating Specific Molecular Interactions
The rational design of this compound derivatives often leverages the inherent properties of the naphthalimide scaffold to achieve specific molecular interactions. A predominant strategy in the design of anticancer agents based on this core is to create molecules that function as DNA intercalators. rsc.orgmdpi.com
The design principle for these intercalators relies on the following structural features:
A Planar Aromatic Core: The flat, electron-deficient naphthalimide ring system is well-suited to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.comnih.gov
Positively Charged Side Chains: Basic side chains, typically attached at the N-2 position, become protonated at physiological pH. This positive charge promotes electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, stabilizing the intercalated complex. mdpi.com
Molecular docking studies have been employed to visualize and predict how these compounds bind to DNA. nih.gov This computational approach allows for the rational modification of the side chains and aromatic core to optimize the geometry and energy of binding. For example, by varying the length and flexibility of the linker in the N-2 side chain, the positioning of the intercalating core can be fine-tuned to maximize van der Waals interactions with the DNA base pairs. Similarly, substitutions on the aromatic ring can be designed to form specific hydrogen bonds or other interactions with the edges of the base pairs in the DNA grooves. This rational, structure-based approach has led to the development of potent DNA-intercalating antitumor agents. nih.gov
Development of Structure-Property Relationships (SPR) for Photophysical or Analytical Applications
Derivatives of 1,8-naphthalimide (B145957), including the this compound family, are renowned for their excellent photophysical properties, such as strong fluorescence, high quantum yields, and good photostability. rsc.orgmdpi.com These characteristics make them ideal candidates for developing fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.org The development of structure-property relationships (SPR) is key to tuning these optical properties for specific applications.
The photophysical characteristics are highly dependent on the nature and position of substituents on the naphthalene ring. rsc.org This is because substituents modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which directly impacts the absorption and emission wavelengths.
Key structure-property relationships include:
Effect of Substituents: The introduction of electron-donating groups (e.g., amino, alkoxy) at the C-4 position (equivalent to the C-6 position in the benzo[de]isoquinoline nomenclature) typically results in a significant red-shift (shift to longer wavelengths) in both absorption and emission spectra, often producing yellow-green fluorescence. rsc.org
Solvent Effects: The fluorescence of many naphthalimide derivatives is highly sensitive to the polarity of the solvent. mdpi.comresearchgate.net This solvatochromism is exploited in the design of sensors, for instance, to detect water content in organic solvents. mdpi.com
Stokes Shift: These compounds often exhibit large Stokes shifts (the difference between the maximum absorption and emission wavelengths), which is a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. rsc.org
The following table presents data on how substituents affect the photophysical properties of C-4 substituted naphthalimide derivatives in DMSO.
| Compound | Substituent at C-4 | Max Absorption (λ_abs, nm) | Max Emission (λ_em, nm) |
| 24a | Phenyl | 369 | 525 |
| 24b | 4-Methylphenyl | 370 | 516 |
| 24c | 4-Methoxyphenyl | 372 | 521 |
| 24d | 4-(Trifluoromethyl)phenyl | 374 | 544 |
| 24e | 4-Nitrophenyl | 384 | 536 |
| Data derived from Jang et al. as cited in a review by Sanaullah and Walczak. rsc.org |
These well-defined structure-property relationships allow for the rational design of naphthalimide-based molecules with tailored optical properties for a wide array of analytical and materials science applications. acs.org
Based on the available scientific literature, a detailed article focusing solely on the mechanistic investigations of the chemical compound “this compound” cannot be generated. The search results did not yield specific research data on this particular molecule's molecular and cellular interactions as required by the provided outline.
The provided information relates to derivatives such as 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine nih.gov, 6-amino-benzo[de]isoquinoline-1,3-dione drugbank.com, and other isoquinoline analogues nih.govnih.govacs.org, rather than the specific compound . Extrapolating findings from these related but structurally distinct compounds to "this compound" would be scientifically inaccurate and speculative.
Therefore, to maintain scientific integrity and adhere to the strict instructions of focusing exclusively on "this compound," it is not possible to construct the requested article. Further research directly investigating this specific compound is required to provide the detailed mechanistic insights requested in the outline.
Mechanistic Investigations of Molecular and Cellular Interactions
In Vitro and Ex Vivo Mechanistic Studies
Enzymatic Assays for Target Interaction Analysis
No studies detailing the use of enzymatic assays to analyze the interaction of 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine with specific biological targets have been identified.
Cell-Based Assays for Pathway Tracing and Phenotypic Screening
Publicly accessible data from cell-based assays to trace the biological pathways affected by this compound or to screen for its phenotypic effects are not available.
Binding Affinity Measurements and Kinetic Studies
There are no published binding affinity measurements or kinetic studies to characterize the interaction of this compound with any biological molecules.
Pre-clinical in vivo Models for Mechanistic Validation
Information regarding the investigation of this compound in preclinical in vivo models is not present in the available literature.
Investigation of Compound Efficacy in Animal Models of Disease
No research has been published on the efficacy of this compound in any animal models of disease.
Evaluation of Target Engagement in Biological Systems
There are no available studies that evaluate the target engagement of this compound within biological systems.
Mechanisms of Antimicrobial Action
Specific studies detailing the mechanisms of antimicrobial action for this compound have not been found in the public domain. While some derivatives of the broader 1H-benzo[de]isoquinoline-1,3(2H)-dione class have been investigated for antimicrobial properties, this information is not directly applicable to the specified compound.
Antibacterial Mechanisms against Specific Bacterial Strains
Derivatives of the broader benzoquinoline class have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the disruption of essential cellular processes.
In-silico studies on certain benzo[f]quinoline (B1222042) derivatives have suggested that their antibacterial activity may stem from the inhibition of crucial enzymes necessary for bacterial survival. nih.gov Two potential molecular targets that have been identified are ATP synthase and DNA topoisomerase II (TOPO II). nih.gov ATP synthase is vital for cellular energy production, and its inhibition can lead to a rapid depletion of ATP, causing metabolic collapse and bacterial cell death. DNA topoisomerase II is essential for DNA replication, transcription, and repair; its inhibition would prevent the resolution of DNA supercoils, leading to catastrophic DNA damage and the cessation of cell division.
The antibacterial efficacy of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione has been evaluated against a range of bacteria, including aerobic, facultative anaerobic, and obligatory anaerobic strains. oup.comresearchgate.net The minimum inhibitory concentration (MIC) values from these studies indicate a broad spectrum of activity, with particular potency observed against certain anaerobic bacteria. oup.com This suggests that the mechanism of action may be effective in both oxygen-rich and oxygen-poor environments, a valuable characteristic for antimicrobial agents.
The bactericidal action of some benzylisoquinoline alkaloids has been confirmed, indicating that they actively kill bacterial cells rather than merely inhibiting their growth. nih.gov This is a critical distinction in the development of effective antibacterial therapies.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 1 | Staphylococcus aureus | 16 | oup.com |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 2 | Staphylococcus aureus | 32 | oup.com |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 1 | Bacteroides fragilis | 16 | oup.com |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 2 | Bacteroides fragilis | 16 | oup.com |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 1 | Propionibacterium acnes | 16 | oup.com |
| Benzo[f]quinolinium salt 3i | Staphylococcus aureus | 0.00304 | nih.gov |
| Benzo[f]quinolinium salt 3i | Escherichia coli | 0.00152 | nih.gov |
| Benzo[f]quinolinium salt 3n | Staphylococcus aureus | 0.0975 | nih.gov |
| Benzo[f]quinolinium salt 3n | Escherichia coli | 0.195 | nih.gov |
| Anolobine (Benzylisoquinoline Alkaloid) | Gram-positive bacteria | 12-50 | nih.gov |
Antifungal Mechanisms against Yeast and Fungal Species
The antifungal properties of benzoisoquinoline derivatives have been particularly noted against yeast species such as Candida albicans. nih.govoup.comresearchgate.net This opportunistic pathogen is a common cause of fungal infections in humans.
Similar to their antibacterial action, the antifungal mechanism of certain benzo[f]quinoline salts is also thought to involve the inhibition of ATP synthase. nih.gov This disruption of energy metabolism would be equally detrimental to fungal cells. The planar nature of some benzylisoquinoline alkaloids may also allow them to intercalate with fungal DNA, a mechanism that has been proposed for their anticancer activity and could potentially contribute to their antifungal effects by disrupting DNA replication and transcription. oup.com
Studies on derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have demonstrated their potent antifungal activity, with MIC values indicating significant efficacy against Candida albicans. oup.comresearchgate.net The activity of some benzo[f]quinolinium salts against C. albicans has been reported to be even higher than that of the conventional antifungal drug nystatin, highlighting the potential of this class of compounds. nih.govnih.gov
Furthermore, certain benzylisoquinoline alkaloids have shown inhibitory effects against Candida albicans at low concentrations, suggesting a high degree of potency. nih.gov The structure-activity relationship studies within this class of compounds indicate that specific structural features, such as the presence of a quaternary nitrogen and a methylenedioxy group, can enhance antifungal activity. benthamdirect.com
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 1 | Candida albicans | 64 | oup.com |
| 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative 2 | Candida albicans | 64 | oup.com |
| Benzo[f]quinolinium salt 3i | Candida albicans | 0.0575 | nih.gov |
| Benzo[f]quinolinium salt 3n | Candida albicans | 0.195 | nih.gov |
| Anonaine (Benzylisoquinoline Alkaloid) | Candida albicans ATCC26555 | 3-12 | nih.gov |
| Nornantenine (Benzylisoquinoline Alkaloid) | Candida albicans ATCC26555 | 3-12 | nih.gov |
| Xylopine (Benzylisoquinoline Alkaloid) | Candida albicans ATCC26555 | 3-12 | nih.gov |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and reactivity of organic molecules. researchgate.netscirp.org By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for complex systems like benzo[de]isoquinoline derivatives. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) or 6-311++G(d,p) to model the molecule's electronic distribution. researchgate.netd-nb.info
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity, kinetic stability, and the energy required for electronic excitation. nih.govdergipark.org.tr
In aromatic amines similar to 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine, the HOMO is typically localized on the electron-rich aromatic system and the lone pair of the nitrogen atom, while the LUMO is distributed across the π-conjugated system. A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity, indicating that charge transfer can easily occur within the molecule. scirp.orgnih.gov For instance, DFT studies on related quinoline (B57606) and benzothiazole structures have quantified these energy gaps, revealing how substituents can modulate electronic properties. scirp.orgresearchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for Aromatic Heterocycles Calculated via DFT
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline | -6.83 | -1.09 | 5.74 |
| Benzyl-3-N-(trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.267 | -0.181 | 0.086 |
| Dihydrothieno[2,3-c]isoquinoline Analog 6a | - | - | 2.85 |
| Dihydrothieno[2,3-c]isoquinoline Analog 6b | - | - | 2.87 |
Note: Data is sourced from studies on analogous or related structures to illustrate typical values obtained through DFT calculations. scirp.orgnih.govacs.org
DFT calculations are instrumental in predicting the reactivity of molecules by identifying sites susceptible to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. nih.gov The MEP surface visualizes the charge distribution, with red regions (negative potential) indicating electron-rich areas prone to electrophilic attack, and blue regions (positive potential) highlighting electron-poor areas susceptible to nucleophilic attack. nih.govresearchgate.net
For this compound, the amine group (-NH2) is expected to be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom. This makes it a candidate for reactions such as acylation, alkylation, and potentially CO2 capture. The reactivity of amines with CO2 is a significant area of research for carbon capture technologies. DFT can be used to model the reaction mechanism, calculate activation barriers, and determine the stability of the resulting carbamate species, providing mechanistic insights that are difficult to obtain experimentally. The global reactivity descriptors derived from FMO energies, such as chemical hardness, softness, and electrophilicity index, further quantify the molecule's reactive nature. researchgate.netacs.org
Theoretical calculations can accurately simulate various types of spectra, which is invaluable for the structural elucidation of novel compounds. By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies (IR spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic shielding constants (NMR spectra). researchgate.netdergipark.org.tr
Simulated IR spectra help in assigning vibrational modes to experimentally observed peaks. dergipark.org.tr Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic shielding constants, which can be converted into chemical shifts (δ) that show a strong correlation with experimental data. d-nb.info This predictive power is crucial when characterizing new derivatives of the benzo[de]isoquinoline scaffold, as it allows for unambiguous confirmation of the synthesized structures.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with potential biological activity, such as this compound, molecular docking is a key technique to predict how the molecule might interact with a biological target.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. nih.gov This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. mdpi.com
Derivatives of isoquinoline (B145761) and related heterocyclic systems have been studied as inhibitors of various enzymes and as DNA-interacting agents. mdpi.comjapsonline.com Docking studies of such compounds reveal the specific interactions that stabilize the ligand-target complex, including:
Hydrogen Bonds: The amine group and N-H moieties in the this compound structure can act as hydrogen bond donors and acceptors.
π-π Stacking: The planar aromatic rings can engage in stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site or with DNA base pairs. acs.org
Hydrophobic Interactions: The nonpolar regions of the molecule can interact favorably with hydrophobic pockets in the target. acs.org
Binding energies calculated from docking simulations, typically in kcal/mol, provide a quantitative measure of binding affinity, allowing for the ranking of different potential ligands. mdpi.comnih.gov
Table 2: Example Binding Affinities of Heterocyclic Compounds with Biological Targets from Docking Studies
| Ligand Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) |
|---|---|---|
| Thiopyrano[2,3-b]quinoline derivatives | CB1a (2IGR) | -5.3 to -6.1 |
| Spiro[indole-3,4′-pyridine] derivatives | PqsR of P. aeruginosa (4JVC) | -5.8 to -8.2 |
| 1,2,3-Triazole derivatives | Fungal Lanosterol 14-α-demethylase | -9.7 |
Note: This table presents data from docking studies on analogous heterocyclic systems to demonstrate the typical output of such analyses. acs.orgmdpi.comnih.gov
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses a semi-flexible core, and understanding its conformational preferences is crucial. Conformational analysis involves exploring the potential energy surface of the molecule to identify low-energy, stable conformers. cdnsciencepub.com
Computational methods can systematically rotate torsion angles within the molecule to map out its conformational landscape. For more complex systems, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility and sampling the different shapes the molecule can adopt in solution. mdpi.com These theoretical predictions can be validated experimentally using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons to provide information on intermolecular distances and conformation. mdpi.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features a molecule must possess to interact with a specific biological target. fiveable.me A pharmacophore model represents the 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are critical for biological activity. fiveable.me
For the this compound scaffold, a pharmacophore model could be developed based on a set of known active derivatives. The primary amine group (-NH2) would likely be identified as a key hydrogen bond donor, while the fused aromatic system could be defined as a hydrophobic and aromatic feature. The precise spatial arrangement of these features would constitute the pharmacophore query.
Once a validated pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify novel molecules that match the pharmacophoric features. mdpi.com This process filters vast databases to select a smaller, more manageable set of candidates for further experimental testing, significantly accelerating the discovery of new potential therapeutic agents. mdpi.commdpi.com The general workflow involves preparing a 3D database of molecules and systematically fitting them to the pharmacophore model. mdpi.com Compounds that align well with the model's features are considered "hits" and are prioritized. mdpi.com While specific pharmacophore models for this compound are not extensively documented in the literature, this methodology is broadly applicable to the isoquinoline class of compounds for identifying new bioactive agents. nih.govresearchgate.net
Table 1: Key Pharmacophoric Features and Their Potential Role
| Feature Type | Potential Source on Scaffold | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor | Primary Amine (-NH2) | Forms directed interactions with acceptor groups (e.g., carbonyl oxygen) on a biological target. |
| Aromatic Ring | Benzoisoquinoline core | Participates in π-π stacking or hydrophobic interactions with aromatic residues of a target protein. |
| Hydrophobic Group | Fused aliphatic-aromatic ring system | Engages in van der Waals and hydrophobic interactions within a binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that help in predicting the activity of newly designed molecules before their synthesis. nih.gov
For derivatives of the this compound scaffold, a QSAR study would involve compiling a dataset of analogues with experimentally measured biological activities (e.g., inhibitory concentrations, IC50). Various molecular descriptors, which are numerical representations of chemical information, would be calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors. Statistical methods are then used to build a model linking these descriptors to the observed activity.
Studies on related isoquinoline derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These analyses provide 3D contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. For instance, a QSAR model for isoquinoline derivatives targeting the Aldo-Keto Reductase 1C3 (AKR1C3) enzyme revealed the importance of specific molecular descriptors in predicting bioactivity. japsonline.comjapsonline.com Such models are validated statistically to ensure their robustness and predictive power. japsonline.com
Table 2: Example of Statistical Validation Parameters in a QSAR Model for Isoquinoline Derivatives
| Parameter | Description | Typical Value | Significance |
|---|---|---|---|
| r² | Coefficient of determination (training set) | > 0.90 | Indicates a strong correlation between predicted and observed activity for the training set. nih.gov |
| q² or Q²_LOO | Cross-validation coefficient (leave-one-out) | > 0.50 | Measures the internal predictive ability of the model. japsonline.com |
| R²_ext | Predictive r-squared (external test set) | > 0.60 | Assesses the model's ability to predict the activity of new, external compounds. japsonline.com |
| RMSE | Root Mean Square Error | Low value | Represents the deviation between predicted and actual values. japsonline.com |
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with a biological target, such as a protein or nucleic acid. nih.gov
In a typical MD simulation, a system containing the molecule of interest (often in complex with its target and surrounded by solvent molecules) is set up. The forces on every atom are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of small time steps. researchgate.net This process generates a trajectory that reveals how the system evolves, highlighting stable binding modes, conformational changes, and the role of individual amino acid residues in the interaction. mdpi.com
MD simulations on related heterocyclic systems have been used to validate docking poses, calculate binding free energies, and understand the stability of ligand-receptor complexes. nih.govmdpi.com For example, simulations can reveal the stability of hydrogen bonds and π-π stacking interactions between the ligand and the protein's active site over the simulation time, providing a more realistic picture than static docking models. nih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation Protocol
| Parameter | Description | Common Setting |
|---|---|---|
| Force Field | A set of equations and parameters to calculate potential energy. | CHARMM, AMBER, GROMOS |
| Ensemble | Statistical mechanics framework defining thermodynamic variables. | NPT (constant Number of particles, Pressure, Temperature) |
| Solvent Model | Representation of solvent molecules (usually water). | TIP3P, SPC/E |
| Simulation Time | The total duration of the simulated trajectory. | 100-1000 nanoseconds (ns) |
| Time Step | The interval between successive calculations of forces and positions. | 2 femtoseconds (fs) |
| Boundary Conditions | Method to simulate a bulk system from a small simulation box. | Periodic Boundary Conditions (PBC) |
Future Perspectives in 2,3 Dihydro 1h Benzo De Isoquinolin 6 Amine Research
Opportunities for Novel Synthetic Methodologies
The development of efficient and versatile synthetic routes to 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine and its derivatives is a primary area of opportunity. Current synthetic knowledge is largely extrapolated from related heterocyclic systems. Future research will likely focus on overcoming the challenges of regioselective amination and controlled reduction of the corresponding naphthalimide precursors.
Key opportunities include:
Catalytic Hydrogenation: Exploring selective catalytic systems for the reduction of 6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione to yield the target amine without over-reduction of the aromatic system.
Direct Amination: Developing novel transition-metal-catalyzed C-H amination methods on the parent 2,3-dihydro-1H-benzo[de]isoquinoline scaffold.
Multicomponent Reactions: Designing one-pot multicomponent strategies that allow for the rapid assembly of substituted analogues from simple starting materials, enhancing library generation for screening purposes. mdpi.com
Asymmetric Synthesis: Creating enantioselective methods to access chiral derivatives, which is crucial for investigating stereospecific interactions in biological systems.
These advancements would not only provide greater access to the core molecule but also facilitate the creation of diverse chemical libraries essential for downstream applications.
Potential for Advanced Functional Materials
The structural and electronic properties of the this compound scaffold suggest significant potential in the field of advanced functional materials. The exocyclic amine serves as a versatile anchor for attaching various functional units, while the polycyclic aromatic system provides a basis for interesting photophysical properties. nih.gov
Future research is anticipated in the following areas:
Fluorescent Probes and Sensors: The amino group can be functionalized to create sensors for metal ions, anions, or biologically relevant molecules. The binding event would likely modulate the internal charge transfer (ICT) characteristics of the molecule, leading to a measurable change in fluorescence. researchgate.net
Organic Light-Emitting Diodes (OLEDs): Derivatives of this scaffold could be explored as emitters or host materials in OLEDs. The non-planar structure might help in reducing intermolecular aggregation, which is often a cause of fluorescence quenching in solid-state devices.
Polymer Chemistry: The amine functionality allows for its incorporation into polymer backbones or as a pendant group. Such polymers could find applications as photoinitiators or as components in conductive or photorefractive materials, analogous to research on amino-substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones. rsc.org
| Application Area | Key Molecular Feature | Research Direction | Potential Impact |
|---|---|---|---|
| Chemosensors | Primary amine for functionalization | Synthesis of derivatives with specific receptor units | Selective detection of analytes |
| OLEDs | Tricyclic aromatic core | Tuning of emission wavelengths via substitution | Development of new emitter materials |
| Functional Polymers | Reactive amine for polymerization | Incorporation into polymer chains (e.g., polyimides) | Materials with novel photophysical properties |
Integration of Multi-disciplinary Approaches in Biological Studies
The structural similarity of the benzo[de]isoquinoline core to known DNA intercalators and enzyme inhibitors makes this compound a promising candidate for biological investigation. researchgate.netmdpi.com Future research will benefit significantly from a multidisciplinary approach that combines synthetic chemistry with computational modeling and biological screening.
Key integrated strategies include:
Computational Docking: Utilizing molecular docking studies to predict the binding modes and affinities of novel derivatives with specific biological targets, such as protein kinases, topoisomerases, or G-protein coupled receptors. nih.gov This can help prioritize synthetic targets.
In Vitro Screening: Screening libraries of compounds against various cell lines (e.g., cancer, microbial) to identify lead compounds. mdpi.comresearchgate.net The diverse biological activities of isoquinoline (B145761) derivatives, including antitumor and antimicrobial effects, suggest a high probability of discovering novel bioactivities. mdpi.comnih.govnuph.edu.ua
Mechanism of Action Studies: For active compounds, employing a range of cell biology and biochemical techniques to elucidate their precise mechanism of action. This could involve studying effects on cell cycle, apoptosis, or specific signaling pathways.
This integrated approach will accelerate the discovery and development of new therapeutic agents based on this scaffold.
Challenges and Directions in Rational Compound Design
While the potential is significant, the rational design of compounds based on the this compound scaffold faces several challenges that also define future research directions. A primary hurdle is the lack of foundational structure-activity relationship (SAR) data for this specific system.
Future efforts in rational design will need to address:
Building SAR Models: Systematically synthesizing analogues by modifying the substitution pattern on the aromatic rings and derivatizing the exocyclic amine. The resulting data from biological testing will be crucial for building predictive SAR models. nih.govresearchgate.net
Improving Physicochemical Properties: The planarity and aromaticity of the core might lead to poor solubility and bioavailability. Rational design will involve introducing functionalities that improve these properties without compromising biological activity.
Selectivity: A major challenge in drug design is achieving selectivity for the target protein over related proteins to minimize off-target effects. Future design strategies will focus on exploiting subtle structural differences in target active sites to design highly selective inhibitors.
| Challenge | Research Direction | Desired Outcome |
|---|---|---|
| Lack of SAR Data | Systematic synthesis and screening of analogue libraries | Establishment of clear structure-activity relationships |
| Poor Solubility/Bioavailability | Introduction of polar groups; prodrug strategies | Compounds with improved pharmacokinetic profiles |
| Target Selectivity | Structure-based design using target protein crystallography | Potent and selective lead compounds with fewer side effects |
By systematically addressing these challenges, researchers can unlock the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 2,3-dihydro-1H-benzo[de]isoquinolin-6-amine and its derivatives?
The synthesis typically involves multi-step organic reactions. For example, bromination of a benzo[de]isoquinoline core followed by nucleophilic substitution with amines or hydrazines can introduce functional groups. Subsequent steps may include reduction, oxidation, or coupling reactions to achieve the desired derivative. Key intermediates like 6-bromo precursors are often utilized, with reaction conditions optimized for yield and purity using techniques such as column chromatography .
Q. How can the structural identity of this compound be confirmed experimentally?
Techniques include:
Q. What are the primary biological applications explored for benzo[de]isoquinoline derivatives?
These compounds are investigated as:
Q. Which chemical reactions are most relevant for modifying the amine group in this compound?
The amine group undergoes:
- Acylation with acyl chlorides to form amides.
- Alkylation using alkyl halides under basic conditions.
- Diazotization for introducing halogens or other electrophiles .
Advanced Research Questions
Q. How can computational methods like DFT improve the design of derivatives targeting tau pathology?
Density Functional Theory (DFT) calculations predict electronic properties, binding affinities, and regioselectivity. For example, studies on similar compounds (e.g., NH2BQL) model interactions with tau fibrils, guiding the optimization of substituents for enhanced blood-brain barrier penetration and target engagement .
Q. What strategies address contradictions in reported biological activity data for isoquinoline derivatives?
- Meta-analysis of substituent effects: Compare analogs with varying substituents (e.g., iodine at position 5 vs. methyl groups) to identify structure-activity relationships (SAR) .
- In vitro/in vivo correlation : Validate cellular activity in models expressing human tau isoforms to reconcile discrepancies between biochemical and phenotypic assays .
Q. How can atom economy principles be applied to optimize synthetic routes for this compound?
- Use transition metal-catalyzed reactions (e.g., Buchwald-Hartwig amination) to minimize waste.
- Employ one-pot multicomponent reactions to reduce intermediate isolation steps .
Q. What challenges arise in resolving crystal structures of derivatives with flexible side chains?
Q. How do PET tracers like [18F] JNJ-64326067 inform the development of benzo[de]isoquinoline-based imaging agents?
These tracers demonstrate:
Q. What methods validate the regioselectivity of electrophilic substitution in the benzo[de]isoquinoline core?
- Isotopic labeling : Track substitution patterns using 13C-labeled precursors.
- Competitive reaction studies : Compare reactivity of halogenated derivatives under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
